REACTION_CXSMILES
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[CH3:1][C:2]1C=CC(S(OCCC#C)(=O)=O)=[CH:4][CH:3]=1.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.C(N(C(C)C)CC)(C)C>ClCCCl>[CH2:4]([N:25]1[CH2:24][CH2:23][N:22]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][N:16]=2)[CH2:27][CH2:26]1)[CH2:3][C:2]#[CH:1]
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Name
|
|
Quantity
|
1.27 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
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Name
|
|
Quantity
|
1.17 g
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Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)N1CCNCC1
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Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
7 mL
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Type
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solvent
|
Smiles
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ClCCCl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
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Type
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ADDITION
|
Details
|
diluted with sat. aq. NaHCO3 (5 mL)
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Type
|
EXTRACTION
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Details
|
extracted with DCM (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Drying (Na2SO4) and silica gel flash chromatography (EtOAc/hexane 1:1→1:0)
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Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)N1CCN(CC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |